![molecular formula C13H14O3 B13503990 rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a complex organic compound characterized by its bicyclic structure and the presence of a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the carboxylic acid group. Common synthetic routes may include:
Cycloaddition Reactions: Formation of the bicyclic ring system through cycloaddition reactions.
Functional Group Transformations: Introduction of the carboxylic acid group via oxidation or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group or the bicyclic ring system.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: Substitution reactions may occur at various positions on the bicyclic ring or the methylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the carboxylic acid group could produce an alcohol.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Bicyclic Carboxylic Acids: Compounds with similar bicyclic structures and carboxylic acid groups.
Phenyl Derivatives: Compounds with phenyl groups substituted at various positions.
Uniqueness
The uniqueness of “rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(1S,4R,5R)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-2-4-9(5-3-8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
InChI 键 |
JYBQLORUIBXJPL-LOWVWBTDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
规范 SMILES |
CC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


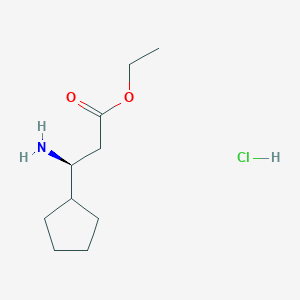

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
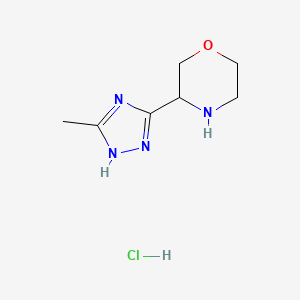
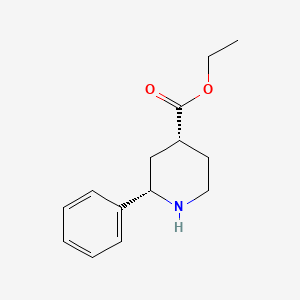
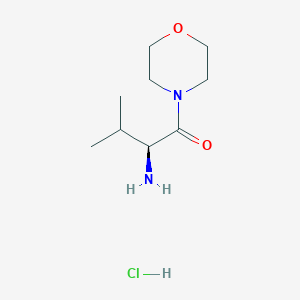
![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)
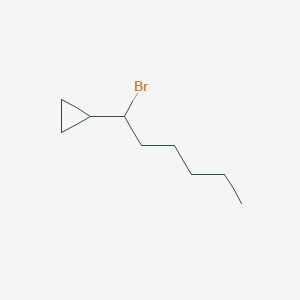
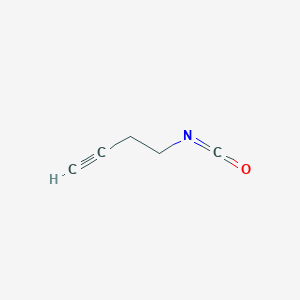
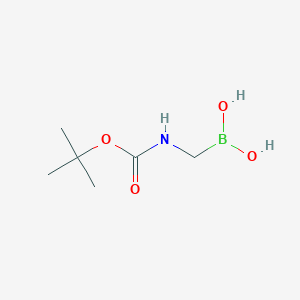
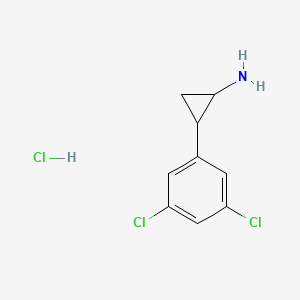
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
